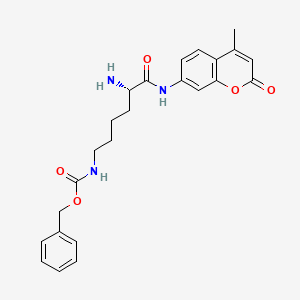
H-Lys(Z)-AMC HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-Lys(Z)-AMC HCl: is a compound that belongs to the class of protected amino acids. It is commonly used in peptide synthesis due to its stability and reactivity. The compound is characterized by the presence of a benzyloxycarbonyl (Z) protecting group on the lysine residue, which prevents unwanted side reactions during peptide bond formation.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of H-Lys(Z)-AMC HCl typically involves the protection of the lysine amino group with a benzyloxycarbonyl (Z) group. This is followed by the coupling of the protected lysine with 7-amino-4-methylcoumarin (AMC) to form the desired compound. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product .
化学反应分析
Types of Reactions: H-Lys(Z)-AMC HCl undergoes various chemical reactions, including:
Common Reagents and Conditions:
Hydrogenation: Palladium on carbon (Pd/C) is commonly used as a catalyst for the hydrogenation of the Z group.
Acidic Hydrolysis: Hydrochloric acid (HCl) is used to cleave the protecting groups under controlled conditions.
Major Products Formed:
Free Lysine: Obtained after the removal of the Z group.
7-Amino-4-methylcoumarin (AMC): Released upon hydrolysis of the compound.
科学研究应用
H-Lys(Z)-AMC HCl has a wide range of applications in scientific research, including:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Biological Assays: Employed in fluorescence-based assays to study enzyme activity and protein interactions.
Drug Development: Utilized in the design and synthesis of peptide-based drugs and therapeutic agents.
Industrial Applications: Applied in the production of specialty chemicals and materials for various industrial processes.
作用机制
The mechanism of action of H-Lys(Z)-AMC HCl involves the selective protection and deprotection of the lysine residue. The benzyloxycarbonyl (Z) group protects the amino group of lysine during peptide synthesis, preventing unwanted side reactions. Upon completion of the synthesis, the Z group is removed to expose the free lysine, which can then participate in further biochemical reactions .
相似化合物的比较
H-Lys(Z)-OMe HCl: Another protected lysine derivative used in peptide synthesis.
H-Lys(Boc)-OMe HCl: Contains a tert-butoxycarbonyl (Boc) protecting group instead of the Z group.
H-Lys(Z)-OtBu HCl: Features a tert-butyl ester protecting group on the lysine residue.
Uniqueness: H-Lys(Z)-AMC HCl is unique due to the presence of the AMC moiety, which imparts fluorescence properties to the compound. This makes it particularly useful in fluorescence-based assays and imaging studies .
属性
分子式 |
C24H27N3O5 |
|---|---|
分子量 |
437.5 g/mol |
IUPAC 名称 |
benzyl N-[(5S)-5-amino-6-[(4-methyl-2-oxochromen-7-yl)amino]-6-oxohexyl]carbamate |
InChI |
InChI=1S/C24H27N3O5/c1-16-13-22(28)32-21-14-18(10-11-19(16)21)27-23(29)20(25)9-5-6-12-26-24(30)31-15-17-7-3-2-4-8-17/h2-4,7-8,10-11,13-14,20H,5-6,9,12,15,25H2,1H3,(H,26,30)(H,27,29)/t20-/m0/s1 |
InChI 键 |
ZSNXCTDQMRXAIQ-FQEVSTJZSA-N |
手性 SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCNC(=O)OCC3=CC=CC=C3)N |
规范 SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)OCC3=CC=CC=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















